N-((4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepin-2-yl)methyl)acetamide
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Overview
Description
N-((4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepin-2-yl)methyl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Its unique structure, which includes a pyrido-diazepine core, makes it a valuable target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepin-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a phenyl-substituted amine with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to form the pyrido-diazepine core. The final step involves the acylation of the resulting compound with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-((4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-((4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepin-2-yl)methyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit the proliferation of cancer cells and induce apoptosis.
Mechanism of Action
The mechanism of action of N-((4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepin-2-yl)methyl)acetamide involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular signaling pathways. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the death of cancer cells. Molecular docking studies have shown that the compound has a high affinity for certain protein targets, further supporting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-((4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepin-2-yl)methyl)acetamide stands out due to its unique combination of a pyrido-diazepine core with a phenyl and acetamide group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
87474-35-9 |
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Molecular Formula |
C17H20N4O |
Molecular Weight |
296.37 g/mol |
IUPAC Name |
N-[(4-phenyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C17H20N4O/c1-12(22)19-11-14-10-16(13-6-3-2-4-7-13)21-17-15(20-14)8-5-9-18-17/h2-9,14,16,20H,10-11H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
OEJCSNLWCXRCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CC(NC2=C(N1)C=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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